molecular formula C15H17BN2O4 B12954172 4-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

4-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B12954172
M. Wt: 300.12 g/mol
InChI Key: OPXZQNMWPHHOSV-UHFFFAOYSA-N
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Description

4-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is an organic compound that features a quinoline core substituted with a nitro group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the following steps:

    Nitration of Quinoline: The quinoline core is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Borylation: The nitrated quinoline is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate).

Major Products

    Reduction: 4-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline.

    Substitution: Biaryl derivatives.

Scientific Research Applications

4-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C15H17BN2O4

Molecular Weight

300.12 g/mol

IUPAC Name

4-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

InChI

InChI=1S/C15H17BN2O4/c1-14(2)15(3,4)22-16(21-14)10-6-5-7-11-13(10)12(18(19)20)8-9-17-11/h5-9H,1-4H3

InChI Key

OPXZQNMWPHHOSV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N=CC=C3[N+](=O)[O-]

Origin of Product

United States

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